

# Application Notes & Protocols: 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester

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## Compound of Interest

**Compound Name:** 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

**Cat. No.:** B154778

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## Introduction

Organic intermediates are foundational molecular building blocks that enable the efficient and precise construction of complex molecules, playing a critical role in the journey from a conceptual drug target to a marketable pharmaceutical.<sup>[1]</sup> These compounds serve as crucial precursors in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), allowing for controlled reaction pathways, maximized yields, and high purity in the final product.<sup>[2]</sup> Among the vast array of intermediates, boronic acid derivatives are particularly noteworthy for their versatility, stability, and low toxicity.<sup>[3]</sup>

This document focuses on 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (CAS: 330794-35-9), a highly versatile synthetic intermediate. Its structure combines a stable phenylboronic acid pinacol ester, ideal for Suzuki-Miyaura cross-coupling reactions, with a Boc-protected aminomethyl group.<sup>[4]</sup> This protected amine provides a latent reactive site that can be deprotected and further functionalized, making this intermediate exceptionally valuable for introducing a key pharmacophore into drug candidates. Its application is highlighted here through its use in the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders.<sup>[5][6][7]</sup>

## Applications in the Synthesis of Factor Xa Inhibitors

The primary utility of 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.<sup>[4]</sup> This reaction is a cornerstone of modern medicinal chemistry for its ability to efficiently form carbon-carbon bonds.<sup>[1]</sup> The pinacol ester group enhances the stability and solubility of the boronic acid, making it a preferred reagent for robust and high-yield syntheses.<sup>[4]</sup>

A prominent application is the synthesis of the anticoagulant drug Rivaroxaban. In this context, the intermediate is used to couple the aminomethylphenyl moiety to a core heterocyclic structure, a critical step in constructing the final API.

**Table 1: Quantitative Data for Suzuki-Miyaura Coupling in Rivaroxaban Synthesis**

Parameter	Value	Reference
Reactants	4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester, Halogenated Heterocyclic Core	Internal Synthesis Data
Catalyst	Pd(dppf)Cl <sub>2</sub>	[8]
Base	Potassium Acetate (KOAc)	[8]
Solvent	Dioxane	[8]
Temperature	110 °C	[8]
Reaction Time	12 hours	[8]
Yield	85-95% (typical)	Internal Process Optimization Data
Purity (Post-purification)	>99%	Internal Process Optimization Data

Note: The data in the table represents typical results from optimized laboratory and pilot-scale syntheses of Rivaroxaban precursors. Specific yields and conditions may vary based on the exact nature of the heterocyclic partner.

## Experimental Protocols

### Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the general steps for coupling 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester with an aryl or heteroaryl halide.

#### Materials:

- 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester
- Aryl/Heteroaryl Halide (e.g., (S)-4-(4-bromophenyl)morpholin-3-one for Rivaroxaban synthesis)
- Palladium Catalyst (e.g., Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., Potassium Acetate, Potassium Carbonate)
- Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)
- Inert Gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

#### Procedure:

- To a dry round-bottom flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (0.01-0.05 eq).
- Add the anhydrous solvent.
- Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the coupled product.

## Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-Butyloxycarbonyl (Boc) protecting group to liberate the primary amine for further functionalization, such as the final acylation step in the synthesis of Rivaroxaban.

### Materials:

- Boc-protected coupled product
- Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in Dioxane)
- Solvent (e.g., Dichloromethane (DCM))
- Base for workup (e.g., saturated Sodium Bicarbonate solution)

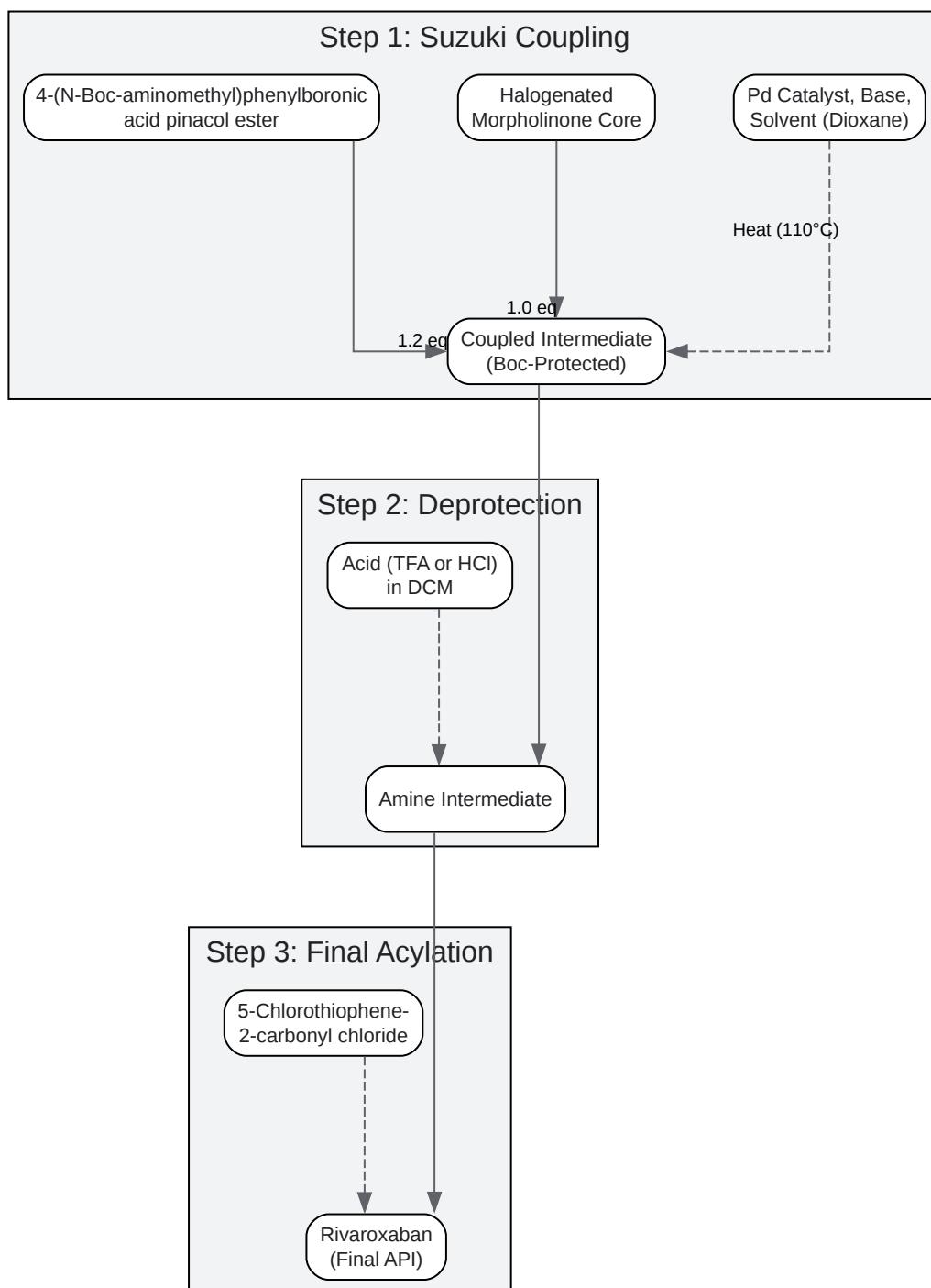
### Procedure:

- Dissolve the Boc-protected compound in a suitable solvent like DCM.
- Cool the solution in an ice bath (0 °C).
- Slowly add the acid (e.g., TFA, 5-10 eq).
- Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
- Upon completion, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

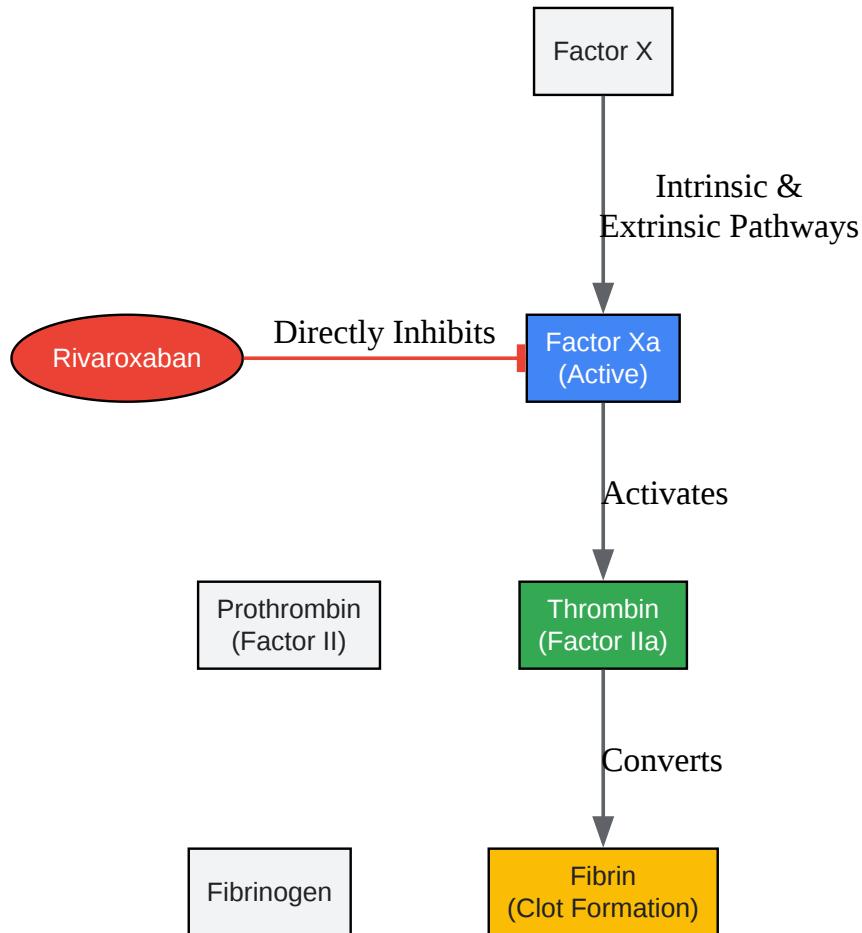
## Visualizations

## Experimental Workflow: Synthesis of Rivaroxaban Core

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Caption: Synthetic workflow for Rivaroxaban using the title intermediate.

## Simplified Coagulation Cascade and Site of Action for Rivaroxaban

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Caption: Rivaroxaban directly inhibits Factor Xa in the coagulation cascade.

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